Bismuth antimonide (BiSb)

Catalog No.
S1509095
CAS No.
12323-19-2
M.F
BiSb
M. Wt
330.740 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth antimonide (BiSb)

CAS Number

12323-19-2

Product Name

Bismuth antimonide (BiSb)

IUPAC Name

antimony;bismuth

Molecular Formula

BiSb

Molecular Weight

330.740 g/mol

InChI

InChI=1S/Bi.Sb

InChI Key

PEEDYJQEMCKDDX-UHFFFAOYSA-N

SMILES

[Sb].[Sb].[Bi].[Bi]

Canonical SMILES

[Sb].[Bi]

Bismuth:

  • Thermoelectric materials: Bismuth is a good thermoelectric material, meaning it can convert heat into electricity and vice versa. This property is being explored for developing more efficient energy conversion technologies.
  • Pharmaceuticals: Bismuth compounds are used in various medications, including those for treating stomach ulcers and parasitic infections.
  • Superconductors: Certain bismuth-based materials exhibit superconductivity at high temperatures, making them potentially valuable for various applications, such as high-speed trains and magnetic levitation technology.

Antimony:

  • Flame retardants: Antimony trioxide is a common flame retardant used in textiles, plastics, and other materials.
  • Semiconductors: Antimony is used in some semiconductor materials for electronic devices.
  • Batteries: Antimony-based materials are being investigated for their potential use in rechargeable batteries.

Bismuth-Antimony Combinations:

While the specific 1:1 compound is not widely studied, research explores combining bismuth and antimony in various proportions for different applications. These include:

  • Thermoelectric materials: Bismuth-antimony alloys are being investigated for their potential to improve the thermoelectric efficiency of materials.
  • Phase-change materials: Bismuth-antimony alloys exhibit interesting phase-change properties, making them potentially useful for data storage applications.

Bismuth antimonide is a binary alloy composed of bismuth and antimony, represented by the chemical formula BiSb. It appears as a faint-grey to dark-grey powder and has a molar mass of 330.74 g/mol and a density of 8.31 g/cm³. This compound is significant in the field of materials science due to its unique electronic properties, particularly as a three-dimensional topological insulator, which allows for conducting surface states while being insulating in the bulk . Bismuth antimonide alloys are also known for their superconductivity at low temperatures and are utilized in thermoelectric applications due to their efficiency in converting heat to electricity .

Bismuth and antimony, the constituent elements of BiSb, are considered to have low to moderate toxicity []. However, limited data exists on the specific hazards of BiSb itself. As a general precaution, it's recommended to handle BiSb with gloves and in a well-ventilated area to avoid inhalation of dust particles.

, particularly in the formation of complexes with ligands. For instance, reactions involving bismuth(III) halides with dithiocarbamate ligands have been explored, leading to diverse structural forms and biological activities . Additionally, the synthesis of bismuth-antimony alloys typically involves melting bismuth and antimony together under controlled conditions to minimize impurities, followed by cooling to form solid phases .

While bismuth and antimony themselves do not have known natural biological functions, their compounds exhibit significant biological activity. Bismuth compounds, particularly those in complex forms, have shown potential as antimicrobial agents against pathogens like Helicobacter pylori, where they inhibit growth by disrupting metabolic pathways and downregulating virulence factors . Antimony compounds have been recognized for their use in treating diseases such as leishmaniasis but also carry toxicity concerns that limit their application .

The synthesis of bismuth antimonide typically involves:

  • Melting: Bismuth and antimony are melted together under inert gas or vacuum conditions.
  • Zone Melting: This technique is employed to reduce impurity concentrations by allowing for controlled crystallization.
  • Cooling: The molten mixture is cooled to form solid crystals, ensuring minimal oxidation and polycrystalline growth .

In addition to these methods, various ligand-based complexes involving bismuth and antimony have been synthesized through reactions with organic compounds like dithiocarbamates, which enhance their structural diversity and biological activity .

Bismuth antimonide has several applications:

  • Thermoelectric Devices: It is widely used as an n-type semiconductor in thermoelectric devices, particularly at low temperatures where it exhibits high thermoelectric efficiency.
  • Topological Insulators: Its unique electronic properties make it suitable for research in quantum computing and spintronics.
  • Medical

Research on bismuth antimonide interactions has focused on its biological effects and potential therapeutic applications. Studies indicate that bismuth complexes can interact with bacterial cells, leading to significant antimicrobial activity against strains like Helicobacter pylori through various mechanisms including disruption of metabolic pathways . Additionally, the coordination chemistry of bismuth with different ligands has been shown to influence its biological efficacy, highlighting the importance of ligand structure in determining the activity of these compounds .

Bismuth antimonide shares similarities with several other compounds within the same group or category. Here are some comparable materials:

CompoundKey CharacteristicsUnique Aspects
Bismuth TellurideWidely used in thermoelectric applications; n-type semiconductorExhibits higher thermoelectric efficiency at room temperature
Antimony TrisulfideUsed in pyrotechnics; exhibits semiconductor propertiesKnown for its use in photodetectors
Lead TellurideAnother thermoelectric material; high figure of meritExhibits unique properties at elevated temperatures
Indium AntimonideSemiconductor with applications in infrared detectorsNotable for its narrow bandgap

Bismuth antimonide's uniqueness lies in its status as a topological insulator and its specific superconducting properties at low temperatures, which distinguish it from other similar compounds that may not exhibit these characteristics .

The study of BiSb alloys dates to the mid-20th century, when researchers first explored their semiconducting and thermoelectric properties. Early work focused on bulk crystal growth via melt-quenching techniques, revealing anisotropic electrical conductivity and low thermal conductivity. A pivotal breakthrough occurred in 2007, when Bi₁₋ₓSbₓ (0.07 ≤ x ≤ 0.22) was identified as the first experimentally confirmed three-dimensional topological insulator (TI), exhibiting gapless surface states protected by time-reversal symmetry. This discovery catalyzed investigations into quantum spin Hall effects and Dirac fermion behavior in BiSb systems.

Key historical milestones include:

  • 1950s–1970s: Optimization of BiSb for cryogenic thermoelectric cooling, achieving figures of merit (ZT) up to 0.6 at 100–150 K.
  • 2009: Direct observation of massive Dirac particles in Bi₀.₉Sb₀.₁ via angle-resolved photoemission spectroscopy (ARPES), confirming topological surface states.
  • 2018: Development of BiSb thin films with record spin Hall conductivity (1.3×10⁷ ℏ/2e·S/m), enabling advances in spintronics.

Significance in Contemporary Materials Science

BiSb’s significance stems from its multifaceted applications:

Thermoelectric Energy Conversion

BiSb alloys exhibit exceptional electron-phonon decoupling, achieving ultralow thermal conductivity (~0.23 W/m·K) while maintaining high electrical conductivity (~10⁵ S/m). Post-annealing introduces microporous structures, enhancing the Seebeck coefficient by 84% and ZT by 420%.

PropertyBi₈₂Sb₁₈ (Annealed)Pure Bi
Thermal Conductivity0.23 W/m·K7.7 W/m·K
Electrical Conductivity1.2×10⁵ S/m7.7×10⁵ S/m
ZT (300 K)0.130.025

Topological Insulators and Quantum Computing

BiSb’s inverted band structure enables robust surface conduction, with Dirac point velocities reaching ~5×10⁵ m/s. This property is exploited in quantum interference devices and fault-tolerant qubits.

Theoretical Frameworks for BiSb Investigation

BiSb’s electronic structure is modeled using:

  • k·p Perturbation Theory: Predicts band inversion at Sb concentrations >7%, consistent with ARPES data.
  • Density Functional Theory (DFT): Computes bandgap dependence on stoichiometry, validating experimental observations of semiconductor-to-TI transitions.
  • Boltzmann Transport Equations: Quantify phonon scattering rates, explaining reduced thermal conductivity in nanostructured BiSb.

For instance, DFT calculations reveal that Bi₀.₉Sb₀.₁ exhibits a 35 meV bulk bandgap, while surface states remain metallic.

Current Research Challenges and Opportunities

Synthesis and Scalability

  • Challenge: Epitaxial growth of BiSb on industrial substrates (e.g., GaAs) suffers from lattice mismatch (13.7%) and interfacial defects.
  • Opportunity: Solvothermal and molecular beam epitaxy (MBE) methods yield nanoparticles and thin films with sub-nanometer roughness.
Synthesis MethodGrain Size (nm)Crystallinity
Solvothermal20–50Polycrystalline
MBE100–200Single-crystalline
Melt-Spinning500–1000Textured

Device Integration

  • Challenge: Degradation of topological surface states at ambient conditions limits spintronic applications.
  • Opportunity: Encapsulation with hexagonal boron nitride (hBN) preserves surface conductivity >10³ S/□.

Theoretical Gaps

  • Poor understanding of BiSb’s superconducting phase (critical temperature T_c < 2 K) and its interplay with topology.

Bismuth antimonide alloys adopt a rhombohedral crystal structure (space group R$\overline{3}$m) under ambient conditions, isostructural with pure bismuth and antimony [1] [5]. The lattice parameters vary with antimony content (x in Bi~1−x~Sb~x~), with a = 4.54–4.68 Å and c = 11.86–12.17 Å for x = 0–0.25 [2] [8]. This structure consists of stacked hexagonal layers with Bi and Sb atoms occupying alternating positions, creating a distorted face-centered cubic arrangement.

Alloying introduces lattice strain due to the atomic size mismatch between Bi (1.63 Å) and Sb (1.45 Å), leading to anisotropic thermal expansion coefficients. At x > 0.07, band inversion occurs, transforming BiSb from a semimetal to a topological insulator with protected surface states [1] [4]. High-resolution X-ray diffraction studies reveal that Sb substitution reduces the c/a axial ratio by 2.3% per 10% Sb increase, enhancing interlayer coupling [2] [6].

Compositional Engineering in Bi₁₋ₓSbₓ Systems

The electronic properties of Bi~1−x~Sb~x~ are highly sensitive to stoichiometry, with three distinct regimes:

  • Semimetallic phase (x < 0.07): Overlapping conduction and valence bands enable bulk conductivity (7.7×10^5^ S/m at x = 0) [1]
  • Topological insulator (0.07 ≤ x ≤ 0.22): Band inversion creates Dirac surface states while maintaining insulating bulk [1] [4]
  • Semiconducting phase (x > 0.22): Direct bandgap emerges, reaching 35 meV at x = 0.35 [2] [6]

Bandgap engineering through Sb content enables precise control over carrier concentration (n = 10^17^–10^19^ cm^−3^) and mobility (μ = 300–12,000 cm^2^/V·s) [6] [8]. At x = 0.18, optimal thermoelectric performance occurs due to phonon scattering at Sb-induced lattice distortions, achieving thermal conductivity κ = 0.23 W/m·K [6].

Advanced Synthesis Techniques

Epitaxial Growth Processes

Molecular beam epitaxy (MBE) enables atomically precise BiSb growth on GaAs substrates. On GaAs(001), Bi~0.9~Sb~0.1~ forms 3D islands (Volmer-Weber growth) with surface roughness >5 nm, while GaAs(111)A substrates promote 2D layer-by-layer growth (Stranski-Krastanov mode) [7]. Key parameters:

ParameterGaAs(001)GaAs(111)A
Growth temperature250°C300°C
Critical thickness5 nm (3D islands)15 nm (2D film)
Surface resistivity10^−4^ Ω·cm10^−5^ Ω·cm

Epitaxial films show 2.5× higher carrier mobility than bulk crystals due to reduced defect density [4] [7].

E-beam Evaporation with Homemade Targets

Homogeneous Bi~100−x~Sb~x~ thin films (0 ≤ x ≤ 35) are deposited using e-beam evaporation with composite targets. Post-growth annealing at 200°C induces microporous structures (pore size 50–200 nm), enhancing the Seebeck coefficient by 84% through energy filtering effects [6]. This method achieves power factors of 2–3 mW/m·K², comparable to single-crystal values [6] [8].

Zone Melting Approaches for Single Crystal Formation

Horizontal zone melting under Ar atmosphere produces bulk single crystals with x = 0.05–0.25 [8]. Optimal conditions:

  • Temperature gradient: 30°C/cm
  • Growth velocity: 0.5 mm/h
  • Crucible rotation: 10 rpm

Resulting crystals exhibit dislocation densities <10^4^ cm^−2^ and 99.99% phase purity confirmed by EDAX [8]. The method introduces <0.01 at% oxygen impurities, critical for maintaining topological surface states [1] [7].

Structural Phase Transitions under External Stimuli

Pressure-Induced Phase Transformations

High-pressure X-ray diffraction reveals three BiSb phases [3] [5]:

Pressure Range (GPa)StructureElectronic State
0–8.5RhombohedralTopological insulator
8.5–20.3Tetragonal (I4/mmm)Weyl semimetal
>20.3Cubic (Pm$\overline{3}$m)Trivial metal

The 8.5 GPa transition involves Bi-Sb bond formation between layers, creating Weyl nodes 50 meV above the Fermi level [3]. Pressure tuning enables carrier density modulation from 10^18^ cm^−3^ (1 GPa) to 10^21^ cm^−3^ (25 GPa) [3] [5].

Temperature-Dependent Structural Evolution

Differential thermal analysis shows three thermal regimes [5] [8]:

  • 25–200°C: Anisotropic thermal expansion (α~a~ = 13.6×10^−6^ K^−1^, α~c~ = 18.2×10^−6^ K^−1^)
  • 200–350°C: Dislocation climb dominates, reducing yield strength by 40%
  • >350°C: Premelting at grain boundaries, initiating liquid phase nucleation

Thermal cycling between 77–500 K induces reversible rhombohedral-to-orthorhombic distortion (ΔV = 2.1%), exploited in thermal memory devices [2] [6].

Physical Description

Crystals; [MSDSonline]

Exact Mass

329.88421 g/mol

Monoisotopic Mass

329.88421 g/mol

Heavy Atom Count

2

Wikipedia

Bismuth_antimonide

Dates

Modify: 2023-08-15

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